4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C9H9F9O3. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the fluorinated groups .
Major Products
The major products formed from these reactions include various fluorinated alcohols and amines, depending on the specific nucleophile used .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interactions with other molecules via its fluorinated groups. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions, which can influence the behavior and properties of the compound in various environments .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate.
2,2,3,3-Tetrafluoropropanol: Another fluorinated alcohol used in similar applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: A related compound with different functional groups but similar fluorinated structure.
Uniqueness
This compound is unique due to its dual fluorinated groups, which provide a combination of properties from both 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3-tetrafluoropropanol. This dual functionality enhances its reactivity and versatility in various applications .
Properties
Molecular Formula |
C9H9F9O3 |
---|---|
Molecular Weight |
336.15 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C9H9F9O3/c10-5(11)7(12,13)4-21-6(19)20-3-1-2-8(14,15)9(16,17)18/h5H,1-4H2 |
InChI Key |
RFUMXXXEGUOSMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.